Cas no 2171882-69-0 (5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione)

5-(Aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione is a specialized heterocyclic compound featuring a tetrahydropyridine core with functionalized substituents, including an aminomethyl group and branched alkyl chains. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amine and carbonyl functionalities allows for versatile derivatization, enabling applications in drug discovery and fine chemical production. Its stable tetrahydropyridine scaffold offers synthetic flexibility, while the branched alkyl groups may enhance lipophilicity, potentially improving bioavailability in bioactive molecules. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial applications.
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione structure
2171882-69-0 structure
Product name:5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
CAS No:2171882-69-0
MF:C12H20N2O2
MW:224.299403190613
CID:6512544
PubChem ID:165524527

5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
    • EN300-1620958
    • 2171882-69-0
    • Inchi: 1S/C12H20N2O2/c1-8(2)4-5-12(3)10(15)9(6-13)7-14-11(12)16/h7-8H,4-6,13H2,1-3H3,(H,14,16)
    • InChI Key: BHOQZSTVXRESJI-UHFFFAOYSA-N
    • SMILES: O=C1C(CN)=CNC(C1(C)CCC(C)C)=O

Computed Properties

  • Exact Mass: 224.152477885g/mol
  • Monoisotopic Mass: 224.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.2Ų
  • XLogP3: 1.4

5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1620958-1.0g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
1g
$1686.0 2023-06-05
Enamine
EN300-1620958-0.1g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
0.1g
$1484.0 2023-06-05
Enamine
EN300-1620958-5.0g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
5g
$4890.0 2023-06-05
Enamine
EN300-1620958-10.0g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
10g
$7250.0 2023-06-05
Enamine
EN300-1620958-500mg
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
500mg
$1619.0 2023-09-22
Enamine
EN300-1620958-50mg
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
50mg
$1417.0 2023-09-22
Enamine
EN300-1620958-1000mg
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
1000mg
$1686.0 2023-09-22
Enamine
EN300-1620958-2500mg
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
2500mg
$3304.0 2023-09-22
Enamine
EN300-1620958-0.5g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
0.5g
$1619.0 2023-06-05
Enamine
EN300-1620958-0.25g
5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione
2171882-69-0
0.25g
$1551.0 2023-06-05

5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione Related Literature

Additional information on 5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione

Research Briefing on 5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione (CAS: 2171882-69-0)

The compound 5-(aminomethyl)-3-methyl-3-(3-methylbutyl)-1,2,3,4-tetrahydropyridine-2,4-dione (CAS: 2171882-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its tetrahydropyridine-2,4-dione core structure is particularly noteworthy, as it serves as a scaffold for designing inhibitors targeting enzymes involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating the activity of phosphodiesterase 4 (PDE4), a target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2171882-69-0. A multi-step synthetic route involving reductive amination and cyclization has been refined to achieve >90% purity, as reported in a recent Organic Process Research & Development article. This improvement is critical for scaling up production for preclinical studies.

Biological evaluations have revealed promising pharmacokinetic properties, including moderate bioavailability and low cytotoxicity in vitro. However, challenges remain in improving its metabolic stability, as preliminary data indicate rapid clearance in rodent models. Researchers are exploring structural modifications, such as halogenation at the 3-methylbutyl side chain, to address this limitation.

In conclusion, 2171882-69-0 represents a versatile building block with therapeutic potential, particularly in CNS and inflammatory disorders. Ongoing research aims to elucidate its structure-activity relationships and optimize its drug-like properties. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates.

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